molecular formula C17H15ClN2O2S B2686875 N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 862825-84-1

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2686875
CAS No.: 862825-84-1
M. Wt: 346.83
InChI Key: MXYOVBJKPFTHJI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an indolylsulfanyl moiety attached to an acetamide backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Indolylsulfanyl Intermediate: The synthesis begins with the preparation of the indolylsulfanyl intermediate. This is achieved by reacting indole with a suitable thiolating agent under controlled conditions.

    Acetamide Formation: The indolylsulfanyl intermediate is then reacted with 5-chloro-2-methoxyphenyl acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.

    N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the sulfanyl group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is unique due to the presence of both the chloro-substituted methoxyphenyl group and the indolylsulfanyl moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-22-15-7-6-11(18)8-14(15)20-17(21)10-23-16-9-19-13-5-3-2-4-12(13)16/h2-9,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYOVBJKPFTHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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